

Spectral data analysis of 3-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-1-methyl-4-nitro-1H-pyrazole

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An In-Depth Technical Guide to the Spectral Data Analysis of **3-chloro-1-methyl-4-nitro-1H-pyrazole**

Introduction

3-chloro-1-methyl-4-nitro-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.^[1] The precise structural elucidation of these molecules is paramount for understanding their function and for the development of novel therapeutic agents and materials. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This technical guide provides a comprehensive analysis of the spectral data for **3-chloro-1-methyl-4-nitro-1H-pyrazole**. As a self-validating system, this document will not only present the spectral data but also delve into the causality behind the experimental choices and the interpretation of the results. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of substituted pyrazoles.

Molecular Structure

The structure of **3-chloro-1-methyl-4-nitro-1H-pyrazole**, with the IUPAC name **3-chloro-1-methyl-4-nitro-1H-pyrazole**, is presented below. The numbering of the pyrazole ring is crucial

for the assignment of spectral signals.

Figure 1: Molecular structure of **3-chloro-1-methyl-4-nitro-1H-pyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3-chloro-1-methyl-4-nitro-1H-pyrazole**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for reproducible results.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

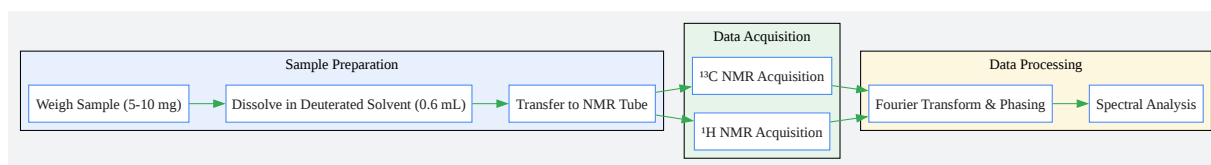
Sample Preparation:

- Accurately weigh 5-10 mg of **3-chloro-1-methyl-4-nitro-1H-pyrazole**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$). The choice of solvent can influence chemical shifts.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition:

- ^1H NMR:
 - Acquire the spectrum with a spectral width of approximately 15 ppm.
 - Use a pulse angle of $30-45^\circ$ and a relaxation delay of 1-2 seconds.

- Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire the spectrum with a spectral width of approximately 200-250 ppm.
 - Use a pulse angle of 45° and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.^[1]



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Figure 2: Workflow for NMR spectral analysis.

^1H NMR Spectral Analysis

The ^1H NMR spectrum of **3-chloro-1-methyl-4-nitro-1H-pyrazole** is expected to be relatively simple, exhibiting two singlets.

| Proton Assignment | Expected Chemical Shift (δ , ppm) | Multiplicity | Integration |
|-------------------|-------------------------------------------|--------------|-------------|
| H-5 | ~8.16 | Singlet | 1H |
| N-CH ₃ | ~3.94 | Singlet | 3H |

Table 1: Predicted ^1H NMR Data for **3-chloro-1-methyl-4-nitro-1H-pyrazole** in CDCl_3 .

Interpretation:

- **H-5 Proton:** The single proton on the pyrazole ring at the C-5 position is expected to resonate at a downfield chemical shift of approximately 8.16 ppm. This significant downfield shift is attributed to the deshielding effects of the adjacent electronegative nitrogen atom and the electron-withdrawing nitro group at the C-4 position. The absence of adjacent protons results in a singlet multiplicity.
- **N-CH₃ Protons:** The three protons of the methyl group attached to the N-1 nitrogen are expected to appear as a singlet at around 3.94 ppm. This chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heterocyclic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on the analysis of related substituted pyrazoles, the following chemical shifts are predicted.^[2]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|-------------------|----------------------------------|
| C-3 | ~145-155 |
| C-4 | ~120-130 |
| C-5 | ~130-140 |
| N-CH ₃ | ~35-45 |

Table 2: Predicted ¹³C NMR Data for **3-chloro-1-methyl-4-nitro-1H-pyrazole**.

Interpretation:

- **C-3 Carbon:** The carbon atom at the C-3 position, bonded to the electronegative chlorine atom, is expected to resonate in the range of 145-155 ppm.
- **C-4 Carbon:** The C-4 carbon, bearing the nitro group, is predicted to have a chemical shift in the region of 120-130 ppm. The electron-withdrawing nature of the nitro group influences this shift.

- **C-5 Carbon:** The C-5 carbon, bonded to the H-5 proton, is expected to appear in the 130-140 ppm range.
- **N-CH₃ Carbon:** The carbon of the N-methyl group is anticipated to have a chemical shift in the range of 35-45 ppm, which is typical for a methyl group attached to a nitrogen atom in a heterocyclic system.^[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Instrumentation:

- A mass spectrometer equipped with an electron ionization (EI) source is commonly used for the analysis of small organic molecules.

Sample Introduction:

- A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized in the ion source.

Ionization and Fragmentation:

- In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This bombardment results in the formation of a molecular ion ($M^{+\cdot}$) by the ejection of an electron.
- The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged fragments.

Detection:

- The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

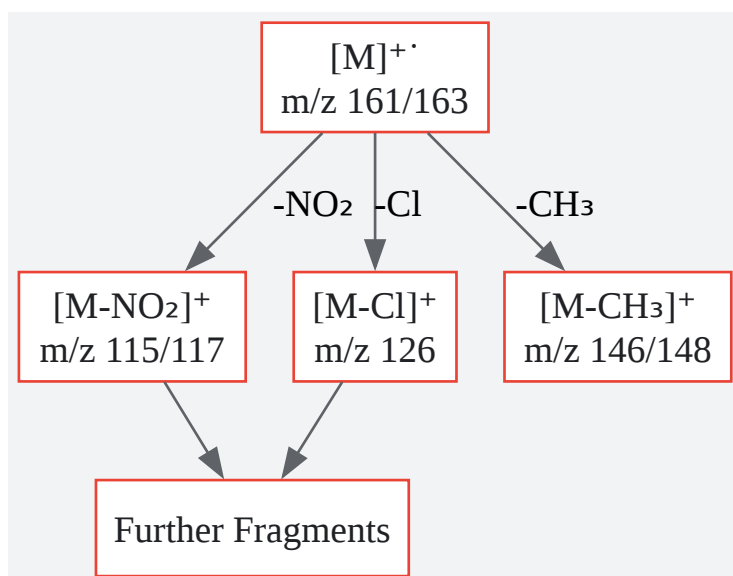
Mass Spectral Analysis

The mass spectrum of **3-chloro-1-methyl-4-nitro-1H-pyrazole** is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing ions (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion (m/z 161/163) is likely to proceed through several key pathways:

- **Loss of a Nitro Group:** A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO_2) as a radical, leading to a fragment ion at m/z 115/117.
- **Loss of a Chlorine Atom:** Cleavage of the C-Cl bond would result in the loss of a chlorine radical, producing an ion at m/z 126.
- **Loss of a Methyl Radical:** Fragmentation involving the loss of the methyl group (CH_3) from the molecular ion would yield a fragment at m/z 146/148.
- **Ring Cleavage:** The pyrazole ring can also undergo cleavage, leading to smaller fragment ions.



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- To cite this document: BenchChem. [Spectral data analysis of 3-chloro-1-methyl-4-nitro-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2787673#spectral-data-analysis-of-3-chloro-1-methyl-4-nitro-1h-pyrazole\]](https://www.benchchem.com/product/b2787673#spectral-data-analysis-of-3-chloro-1-methyl-4-nitro-1h-pyrazole)

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